7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The benzoxazine ring can be reduced to form a benzoxazolidine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Benzoxazolidine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase B inhibitors.
Industry: Utilized in the development of advanced materials due to its stable benzoxazine core.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties against cholinesterases and monoamine oxidase B.
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: Potent and selective inhibitors of monoamine oxidase B.
Uniqueness
7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its benzoxazine core, which provides stability and versatility in chemical reactions. Its potential as a multi-targeting agent in medicinal chemistry further highlights its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
7-phenylmethoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3/c17-15-10-19-14-8-12(6-7-13(14)16-15)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
InChI Key |
WDAHYFHRFNZRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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